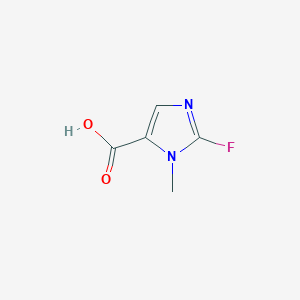
2-Fluoro-1-methyl-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-methyl-1H-imidazole-5-carboxylic acid is a fluorinated imidazole derivative Imidazoles are a class of heterocyclic compounds that contain a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . The reaction conditions are usually mild, often carried out at room temperature in solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation/Reduction: Common oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile involved.
Scientific Research Applications
2-Fluoro-1-methyl-1H-imidazole-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methyl-1H-imidazole-5-carboxylic acid is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1H-imidazole-5-carboxylic acid: Lacks the methyl group, which can affect its chemical properties and biological activities.
1-Methyl-1H-imidazole-5-carboxylic acid: Lacks the fluorine atom, which can influence its reactivity and interactions with biological targets.
Uniqueness
2-Fluoro-1-methyl-1H-imidazole-5-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group, which can significantly alter its chemical and biological properties compared to other imidazole derivatives .
Properties
Molecular Formula |
C5H5FN2O2 |
|---|---|
Molecular Weight |
144.10 g/mol |
IUPAC Name |
2-fluoro-3-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5FN2O2/c1-8-3(4(9)10)2-7-5(8)6/h2H,1H3,(H,9,10) |
InChI Key |
BECPGWMNOAVVTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


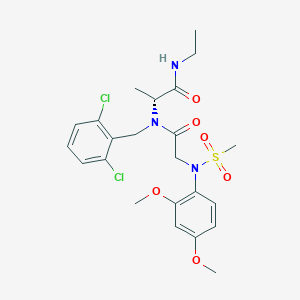
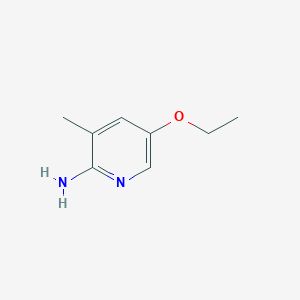
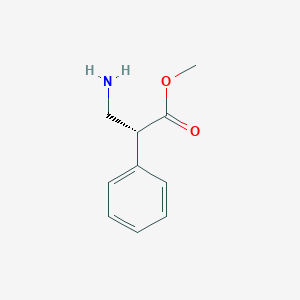
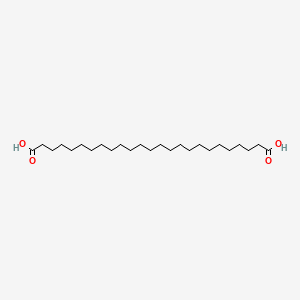
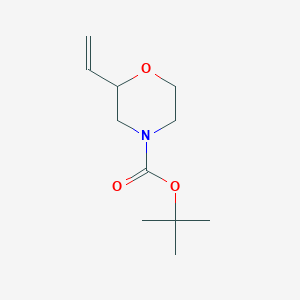
![Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B15220183.png)
![4-Hydroxy-2-oxo-N-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15220184.png)
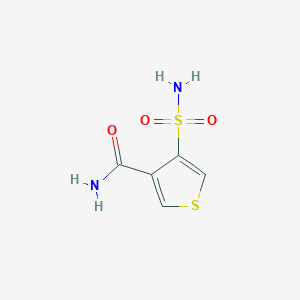
![Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15220196.png)
![Tert-butyl (3S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220204.png)
![2-Azaspiro[5.5]undecane hemioxalate](/img/structure/B15220214.png)

![Benzoic acid, 3-[3-(3-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15220222.png)

